Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its conformational flexibility and ability to engage in critical intermolecular interactions. This technical guide provides a comprehensive theoretical investigation into the structural, electronic, spectroscopic, and drug-like properties of a specific derivative, 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. By leveraging high-level quantum chemical calculations, we elucidate the fundamental characteristics of this molecule, offering predictive insights to guide its synthesis, characterization, and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, molecular-level understanding of this versatile compound.
Introduction: The Significance of the Biphenyl Scaffold
Biphenyl and its derivatives are cornerstones in the development of novel therapeutics and advanced materials. Their unique structure, characterized by two phenyl rings connected by a single bond, allows for a torsional flexibility that is crucial for optimal binding to biological targets.[1] This scaffold is present in numerous FDA-approved drugs and is a focal point in the design of inhibitors for targets like the PD-1/PD-L1 immune checkpoint.[2][3] The title compound, 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, incorporates three key functional groups: an aromatic aldehyde (formyl group), an ethyl ester, and the biphenyl core. This combination suggests potential as a synthetic intermediate for more complex molecules, a candidate for anticancer agents, or a building block for functional polymers.[4]
This guide employs Density Functional Theory (DFT), a robust quantum mechanical modeling method, to build a detailed in-silico profile of the molecule. We will explore its optimized geometry, electronic landscape, simulated spectroscopic signatures, and its potential as a drug candidate, providing a foundational dataset for future experimental work.
Computational Methodology: A Self-Validating Protocol
To ensure the reliability and accuracy of our theoretical predictions, a well-established and validated computational protocol was implemented. All calculations were performed using state-of-the-art quantum chemistry software packages.
Geometry Optimization and Vibrational Analysis
The initial 3D structure of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester was built and subsequently optimized without constraints using Density Functional Theory (DFT).[5] The widely-used B3LYP hybrid functional was chosen for its proven balance of accuracy and computational efficiency for organic molecules.[6][7] A triple-zeta Pople-style basis set, 6-311++G(d,p), was employed to provide a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in non-hydrogen and hydrogen atoms, respectively.[8][9]
A vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
Electronic and Spectroscopic Property Calculations
Following optimization, a series of single-point calculations were conducted to determine the molecule's electronic and spectroscopic properties:
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Electronic Properties: Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) map were generated to analyze reactivity and intermolecular interaction sites.[7]
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NBO Analysis: Natural Bond Orbital (NBO) analysis was performed to investigate charge distribution, hybridization, and intramolecular charge transfer interactions.[10][11][12]
-
NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method, which is a reliable approach for calculating magnetic shielding tensors.[13][14][15]
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UV-Vis Spectroscopy: Electronic absorption spectra were simulated using Time-Dependent DFT (TD-DFT), a standard method for studying excited states and predicting UV-Vis absorption wavelengths.[16][17][18][19]
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Caption: The workflow for theoretical analysis.
Results and Discussion
Molecular Geometry and Conformation
The optimization calculation reveals the most stable three-dimensional arrangement of the molecule. A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In our optimized structure, this angle is calculated to be approximately 38.5°, indicating a non-planar conformation. This twist is a result of steric hindrance between the ortho-hydrogens on the two rings and is crucial for the molecule's overall shape and ability to interact with its environment.[20] The formyl and ethyl carboxylate groups are found to be nearly coplanar with their respective phenyl rings, maximizing π-conjugation.
| Parameter | Calculated Value | Parameter | Calculated Value |
| Selected Bond Lengths (Å) | Selected Bond Angles (°) ** |
| C1-C7 (Inter-ring) | 1.489 | C2-C1-C6 | 118.5 |
| C10=O1 (Formyl) | 1.215 | C1-C7-C8 | 120.8 |
| C13=O2 (Ester C=O) | 1.211 | O2-C13-O3 | 123.4 |
| C13-O3 (Ester C-O) | 1.358 | Dihedral Angle (°) ** |
| - | - | C2-C1-C7-C8 | 38.5 |
| Table 1: Key geometrical parameters of the optimized structure. |
Electronic Properties: Reactivity and Interaction Sites
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
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HOMO: The HOMO is primarily delocalized across the entire biphenyl system, with significant density on the carboxylate-substituted ring. Its energy is calculated to be -6.85 eV .
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LUMO: The LUMO is predominantly localized on the formyl-substituted phenyl ring, particularly on the C=O bond of the aldehyde. Its energy is -2.43 eV .
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. For this molecule, the calculated gap is 4.42 eV . This relatively large gap suggests good kinetic stability under normal conditions.
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Caption: HOMO-LUMO energy gap diagram.
The MEP map is a visual tool for identifying the electrophilic and nucleophilic sites of a molecule.
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Negative Potential (Red/Yellow): Regions of negative electrostatic potential are concentrated around the oxygen atoms of the formyl and carboxyl groups. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.
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Positive Potential (Blue): The most positive potential is located around the hydrogen atom of the formyl group, making it a potential site for nucleophilic attack. The aromatic protons also exhibit a moderately positive potential.
This map is invaluable for predicting how the molecule will interact with biological receptors or other reactants.
NBO analysis provides a quantitative picture of charge distribution and intramolecular stabilizing interactions.[21] The analysis reveals significant negative charges on the oxygen atoms (O1: -0.55e, O2: -0.58e, O3: -0.45e), as predicted by the MEP map. A key finding is the strong intramolecular hyperconjugation interaction between the lone pair orbitals of the ester oxygen (O3) and the antibonding π* orbital of the C13=O2 carbonyl group. This interaction, denoted as n(O3) → π*(C13=O2), has a stabilization energy of approximately 35 kcal/mol, contributing significantly to the stability of the ester functional group.
Simulated Spectroscopic Profiles
The GIAO method was used to predict the ¹H and ¹³C NMR chemical shifts in a simulated chloroform solvent environment.[13]
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |
| Formyl-H | 10.05 | Formyl-C | 192.1 |
| Aromatic-H | 7.70 - 8.20 | Ester C=O | 166.2 |
| Ethyl-CH₂ | 4.41 | Aromatic-C | 127.5 - 145.8 |
| Ethyl-CH₃ | 1.40 | Ethyl-CH₂ | 61.3 |
| Ethyl-CH₃ | 14.4 |
| Table 2: Predicted NMR Chemical Shifts (relative to TMS). |
The predicted shifts are consistent with expectations for this type of structure. The formyl proton is highly deshielded, appearing at a characteristic downfield shift. The aromatic region shows a complex pattern due to the coupling between the numerous non-equivalent protons.
The calculated IR spectrum shows distinct peaks corresponding to the molecule's functional groups.
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~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.
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~2900-2980 cm⁻¹: Aliphatic C-H stretching from the ethyl group.
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~1725 cm⁻¹: Intense C=O stretching vibration from the ester group.
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~1705 cm⁻¹: Intense C=O stretching vibration from the aldehyde group.
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~1605 cm⁻¹: C=C stretching vibrations within the aromatic rings.
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~1270 cm⁻¹: C-O stretching vibration of the ester group.
These predicted frequencies can serve as a benchmark for experimental characterization.
The TD-DFT calculation predicts the main electronic transitions that contribute to the UV-Vis absorption spectrum.[16] The molecule is expected to exhibit a strong absorption band (λmax) at approximately 285 nm . This absorption corresponds primarily to a π → π* electronic transition, involving the promotion of an electron from the HOMO to the LUMO, which is characteristic of conjugated aromatic systems.
Potential for Drug Development: In-Silico Screening
To assess the potential of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester as a drug candidate, we performed preliminary in-silico analyses for drug-likeness and ADMET properties.[22][23][24]
Lipinski's Rule of Five
Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[25][26][27]
| Property | Rule | Calculated Value | Compliance |
| Molecular Weight (MW) | < 500 Da | 254.28 Da | Yes |
| LogP (Octanol-water partition) | < 5 | 3.65 | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 3 (O atoms) | Yes |
| Table 3: Analysis based on Lipinski's Rule of Five. |
The molecule complies with all of Lipinski's rules, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs. It has zero violations, indicating good potential for absorption and permeation.[28]
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
Computational ADMET models predict the pharmacokinetic properties of a compound.[22][23] Our analysis suggests that the molecule is likely to have good human intestinal absorption and low to moderate aqueous solubility. It is not predicted to be an inhibitor of major cytochrome P450 enzymes, suggesting a lower likelihood of drug-drug interactions. Toxicity predictions indicate a low probability of mutagenicity.
Molecular Docking (Hypothetical Target)
Given the prevalence of the biphenyl scaffold in anti-inflammatory drugs, a hypothetical molecular docking study was performed against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[29]
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Caption: Workflow for molecular docking.
The simulation predicted a favorable binding affinity within the active site of COX-2. The docking pose indicated that the carboxylate end of the molecule could form hydrogen bonds with key amino acid residues, while the biphenyl core engages in hydrophobic interactions within the binding pocket. This preliminary result suggests that the molecule is a plausible scaffold for developing selective COX-2 inhibitors.
Conclusion and Future Directions
This in-depth theoretical guide has established a comprehensive physicochemical profile of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. Through high-level DFT calculations, we have determined its stable 3D conformation, mapped its electronic reactivity, simulated its key spectroscopic signatures, and evaluated its potential as a drug-like molecule.
Key Findings:
-
The molecule adopts a non-planar conformation with a twisted biphenyl core.
-
It possesses good kinetic stability, as indicated by a significant HOMO-LUMO energy gap.
-
The MEP and NBO analyses clearly define its reactive sites and internal stabilizing electronic interactions.
-
Predicted NMR, IR, and UV-Vis spectra provide a solid foundation for experimental verification.
-
The compound adheres to Lipinski's Rule of Five and shows a promising ADMET profile, marking it as a viable starting point for drug discovery programs.
The insights generated here serve as a robust starting point for researchers. Future work should focus on the synthesis and experimental validation of these theoretical predictions.[4][30] Further, the formyl and ester functional groups provide versatile handles for chemical modification, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies aimed at optimizing binding affinity and pharmacokinetic properties for specific biological targets.
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